2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound “2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” belongs to the pyrido[1,2-a]pyrimidin-4-one family, a class of nitrogen-containing heterocycles with a fused bicyclic structure.
The core structure consists of a pyridine ring fused to a pyrimidinone moiety. The substituent at the 2-position—a 2-(2-chlorophenyl)-2-methoxyethylamino group—imparts unique steric and electronic characteristics.
Properties
IUPAC Name |
2-[[2-(2-chlorophenyl)-2-methoxyethyl]amino]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-14(12-6-2-3-7-13(12)18)11-19-15-10-17(22)21-9-5-4-8-16(21)20-15/h2-10,14,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGRUIZRKFYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=O)N2C=CC=CC2=N1)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyethyl group.
Reduction: Reduction reactions may target the pyrido[1,2-a]pyrimidin-4-one core or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and methoxyethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Key Substituent Variations:
Chlorophenyl Derivatives: Target Compound: 2-(2-chlorophenyl)-2-methoxyethylamino group at position 2. : Features a 4-chlorophenylamino group at position 2 and a furylmethylimino group at position 3. The para-chloro substitution contrasts with the target’s ortho-chloro configuration, which may alter steric effects and receptor binding . : 2-(chloromethyl)-9-methyl substitution.
Methoxy/Ethoxy Derivatives: : Contains a methoxyphenylamino group linked to a piperazine ring. The methoxy group enhances solubility, similar to the target’s methoxyethyl chain, but the piperazine moiety introduces basicity . : Includes a 2-hydroxyethoxyethylamino group. The hydroxyl group increases hydrophilicity compared to the target’s methoxy group .
Thioxo/Thiazolidinone Derivatives: and : Incorporate thioxo or thiazolidinone moieties, which confer distinct electronic properties (e.g., increased hydrogen-bond acceptor capacity) compared to the target’s pyrimidinone core .
Pharmacological and Physicochemical Properties
- The target’s ortho-chlorophenyl group may enhance membrane permeability compared to para-substituted analogues .
- Methoxyethyl chains generally improve aqueous solubility, but the target’s moderate LogP suggests balanced lipophilicity for bioavailability .
Research Findings and Hypotheses
Antimicrobial Potential: Dihydropyrimidine-2-thiones () exhibit antibacterial activity, suggesting the target’s pyrido[1,2-a]pyrimidinone core may similarly interact with bacterial enzymes or membranes .
Kinase Inhibition: Thiazolidinone derivatives () show kinase-modulating effects, implying the target’s methoxyethyl group could optimize binding to ATP pockets .
Synthetic Challenges : Low yields (e.g., 19% in ) highlight the need for optimized protocols for chloro- and methoxy-substituted derivatives .
Biological Activity
The compound 2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group. This structural arrangement is believed to play a crucial role in its biological activity.
Biological Activity Overview
Research has indicated that compounds within the pyrido-pyrimidine class exhibit various biological activities, including:
- Antiparasitic Activity : Some derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria. For instance, related compounds have demonstrated strong antiparasitic effects with IC50 values in the low nanomolar range .
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit human leukocyte elastase (HLE), which is implicated in various inflammatory diseases .
- Anticancer Potential : Some studies suggest that pyrido-pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, although specific data on this compound is limited.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Protein Kinases : Pyrido-pyrimidine derivatives are known to interact with various protein kinases, which play critical roles in cell signaling and proliferation.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases.
Case Studies
- Antiparasitic Activity : A study highlighted that certain pyrido-pyrimidine derivatives effectively inhibited the growth of Plasmodium falciparum at concentrations as low as 10 nM. The selectivity index for these compounds was greater than 100, indicating a favorable therapeutic window .
- Human Leukocyte Elastase Inhibition : In vitro studies demonstrated that derivatives similar to this compound exhibited potent inhibition of HLE with an inhibition constant (K(i)) in the low nanomolar range. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Data Tables
| Biological Activity | IC50 Value (nM) | Selectivity Index |
|---|---|---|
| Antiparasitic (against P. falciparum) | <10 | >100 |
| HLE Inhibition | 0.0168 | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
